N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide
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Overview
Description
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with dichloro groups and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide typically involves multiple steps. One common method starts with the chlorination of pyridine to introduce the dichloro groups at the 5 and 6 positions. This is followed by the sulfonation of the pyridine ring to attach the sulfonamide group. The final step involves the acylation of the sulfonamide with N,N-dimethylacetamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The dichloro groups may enhance the compound’s binding affinity and specificity for certain targets. The overall effect is the modulation of biochemical pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMAc)
- N-methyl-2-pyrrolidone (NMP)
Uniqueness
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both dimethyl and sulfonamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5,6-dichloropyridin-3-yl)sulfonyl-methylamino]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-14(2)9(16)6-15(3)19(17,18)7-4-8(11)10(12)13-5-7/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYHYFCBRJLHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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